7-(diethylamino)-3-{5-[(naphthalen-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one
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Overview
Description
7-(diethylamino)-3-{5-[(naphthalen-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chromen-2-one core, substituted with diethylamino and naphthylamino groups, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(diethylamino)-3-{5-[(naphthalen-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is to start with the chromen-2-one core and introduce the diethylamino and naphthylamino groups through a series of substitution reactions. The thiadiazole ring is then formed through cyclization reactions involving appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(diethylamino)-3-{5-[(naphthalen-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives, each with unique properties .
Scientific Research Applications
7-(diethylamino)-3-{5-[(naphthalen-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a fluorescent probe in various chemical assays due to its unique photophysical properties.
Biology: It serves as a molecular marker in biological studies, helping to track and visualize cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 7-(diethylamino)-3-{5-[(naphthalen-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s diethylamino and naphthylamino groups allow it to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
7-diethylamino-4-hydroxycoumarin: Similar in structure but lacks the thiadiazole ring.
N-(1-naphthyl)ethylenediamine dihydrochloride: Contains the naphthylamino group but differs in the overall structure.
N’-(4-(diethylamino)benzylidene)-2-(1-naphthylamino)acetohydrazide: Shares the diethylamino and naphthylamino groups but has a different core structure
Uniqueness
The uniqueness of 7-(diethylamino)-3-{5-[(naphthalen-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one lies in its combination of the chromen-2-one core with the thiadiazole ring and the specific substitution pattern. This unique structure imparts distinct photophysical and chemical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
7-(diethylamino)-3-[5-(naphthalen-1-ylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S/c1-3-29(4-2)18-13-12-17-14-20(24(30)31-22(17)15-18)23-27-28-25(32-23)26-21-11-7-9-16-8-5-6-10-19(16)21/h5-15H,3-4H2,1-2H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUFCBCXBCEJCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(S3)NC4=CC=CC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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